molecular formula C15H25NO4 B5141971 N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine

Cat. No.: B5141971
M. Wt: 283.36 g/mol
InChI Key: UAJNJFGHKJXDJY-UHFFFAOYSA-N
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Description

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine is a complex organic compound with the molecular formula C20H35NO7 This compound features a phenoxy group substituted with two methoxy groups, linked through an ethoxy chain to a propan-2-amine moiety

Properties

IUPAC Name

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-12(2)16-8-9-19-10-11-20-15-13(17-3)6-5-7-14(15)18-4/h5-7,12,16H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNJFGHKJXDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method starts with the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2,6-dimethoxyphenoxyethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a reaction with isopropylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid, while reduction of the amine group can produce this compound derivatives.

Scientific Research Applications

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological systems are explored to understand its potential as a pharmaceutical agent.

    Medicine: Research focuses on its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and activity are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

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